2-thiophenecarboxylic acid (6-methyl-2-oxo-1H-quinolin-3-yl)methyl ester
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Overview
Description
2-thiophenecarboxylic acid (6-methyl-2-oxo-1H-quinolin-3-yl)methyl ester is a member of quinolines.
Scientific Research Applications
Antibacterial Activity : Compounds similar to 2-thiophenecarboxylic acid derivatives have been studied for their antibacterial properties. A study by Segawa et al. (1992) on [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids and their esters showed that certain derivatives exhibited superior in vitro antibacterial activity and potent in vivo activity (Segawa et al., 1992).
Synthesis and Manufacturing : Bänziger et al. (2000) presented an efficient synthesis method for large-scale manufacturing of related compounds, highlighting their importance in pharmaceutical applications (Bänziger et al., 2000).
Muscarinic Receptor Antagonism and β2-Adrenoceptor Agonism : A study by Steinfeld et al. (2011) on a compound with a structure related to 2-thiophenecarboxylic acid derivatives demonstrated its potential as a muscarinic receptor antagonist and β2-adrenoceptor agonist (Steinfeld et al., 2011).
Synthesis of Derivatives for Pharmaceutical Applications : Research by Gyul'budagyan et al. (1971) and Kozlov et al. (2019) explored the synthesis of various derivatives of quinoline-6-carboxylic acids, which are structurally related to the compound , for potential pharmaceutical uses (Gyul'budagyan et al., 1971), (Kozlov et al., 2019).
Applications in Organic Synthesis : Studies have explored the use of these compounds in organic synthesis, demonstrating their versatility in forming various chemical structures, which can be useful in developing new pharmaceuticals (Kononov et al., 1988), (Lisovenko et al., 2016).
Synthesis of Novel Amides : Ruschak et al. (2016) synthesized new amides of 3-alkyl carboxylic acids of quinolin-4-ones, expanding the molecular diversity and potential pharmaceutical applications of these compounds (Ruschak et al., 2016).
Properties
Molecular Formula |
C16H13NO3S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl thiophene-2-carboxylate |
InChI |
InChI=1S/C16H13NO3S/c1-10-4-5-13-11(7-10)8-12(15(18)17-13)9-20-16(19)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
MKZQTGYFCIZIKT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CS3 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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